![molecular formula C12H16BrNO B2514432 [1-(3-BRomophenyl)piperidin-4-yl]methanol CAS No. 1296224-89-9](/img/structure/B2514432.png)

[1-(3-BRomophenyl)piperidin-4-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

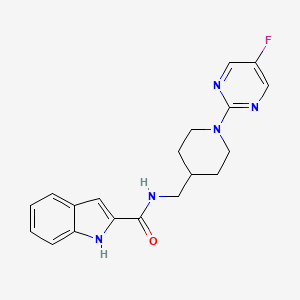

“[1-(3-Bromophenyl)piperidin-4-yl]methanol” is a chemical compound with the molecular formula C12H16BrNO . It has an average mass of 270.165 Da and a mono-isotopic mass of 269.041504 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a bromophenyl group and a methanol group . The piperidine ring provides basicity and the bromophenyl group can potentially undergo nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 388.2±17.0 °C at 760 mmHg, and a flash point of 188.6±20.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its LogP value is 2.45, indicating its relative lipophilicity .Applications De Recherche Scientifique

Methanol as a Chemical Marker in Transformer Insulating Oil

Methanol is utilized as a chemical marker for assessing the condition of solid insulation in power transformers. Its identification in transformer field samples has led to its use in monitoring cellulosic insulation degradation. Analytical methods for its determination in transformer oil include headspace gas chromatography with mass spectrometry or flame ionization detection. Methanol serves as an indicator of cellulosic solid insulation ageing in transformer mineral oil, expected to be in routine use by utilities in the future (Jalbert et al., 2019).

Methanol in Energy and Fuel Applications

Methanol's role as a clean-burning fuel with versatile applications is highlighted, especially in its potential use as a peaking fuel in coal gasification combined cycle power stations. This application would leverage methanol produced from CO-rich gas during periods of low power demand, to be burned as an auxiliary fuel in gas turbines during peak power demand periods (Cybulski, 1994).

Methanol in Hydrogen Production

Methanol serves as a liquid hydrogen carrier, producing high purity hydrogen when required. Various production pathways of hydrogen from methanol, including steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, are discussed. The development of copper-based and other metal catalysts, reactor technology, and novel structures like porous copper fiber sintered-felt and monolith structures, are crucial for the efficiency and performance of hydrogen production from methanol (García et al., 2021).

Methanol as a Component in Fuel Blends

Research on methanol-gasoline blends with higher alcohol additives in spark-ignition engines has shown that these blends can improve engine performance and emissions. Methanol burns effectively and produces fewer emissions compared to gasoline. However, challenges such as specific fuel consumption, phase separation, and corrosion have been addressed through the use of higher alcohol additives, improving energy content, kinematic viscosity, corrosion resistance, water tolerance, and phase stability (Bharath & Selvan, 2021).

Methanol in Direct Methanol Fuel Cells

Methanol is used in direct methanol fuel cells (DMFCs), where methanol crossover from the anode to the cathode represents a significant challenge. Efforts to develop more methanol-impermeable polymer electrolytes are crucial for overcoming this barrier, indicating the ongoing research and development in utilizing methanol for energy conversion applications (Heinzel & Barragán, 1999).

Propriétés

IUPAC Name |

[1-(3-bromophenyl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-2-1-3-12(8-11)14-6-4-10(9-15)5-7-14/h1-3,8,10,15H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQYGHRBQMYULO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-BRomophenyl)piperidin-4-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)

![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)

![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)

![1-Benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2514359.png)

![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/no-structure.png)

![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)

![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)

![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)

![(5-Methyl-1-phenylpyrazol-4-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2514370.png)